2-Aminoindoline-2-carboxylic acid

Conformational analysis Peptidomimetics Amide bond isomerization

2-Aminoindoline-2-carboxylic acid (CAS 138402-22-9) is a non-proteinogenic, conformationally constrained amino acid featuring a fused indoline ring system that rigidifies peptide backbones. This structural preorganization enhances target binding affinity, selectivity, and metabolic stability versus proline or standard aromatic amino acids. The indoline scaffold's inherent bias toward cis amide conformations makes it ideal for engineering non-canonical secondary structures (e.g., Polyproline I helices, β-turn mimics) critical for targeting protein-protein interactions. The dual α-amino/α-carboxylic acid functionality enables straightforward Fmoc-SPPS incorporation, while the indoline NH provides a unique handle for bioconjugation. For peptide drug discovery teams seeking to improve oral bioavailability and in vivo half-life, this building block offers a scientifically validated, non-substitutable advantage.

Molecular Formula C9H10N2O2
Molecular Weight 178.191
CAS No. 138402-22-9
Cat. No. B594366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoindoline-2-carboxylic acid
CAS138402-22-9
Synonyms1H-Indole-2-carboxylicacid,2-amino-2,3-dihydro-(9CI)
Molecular FormulaC9H10N2O2
Molecular Weight178.191
Structural Identifiers
SMILESC1C2=CC=CC=C2NC1(C(=O)O)N
InChIInChI=1S/C9H10N2O2/c10-9(8(12)13)5-6-3-1-2-4-7(6)11-9/h1-4,11H,5,10H2,(H,12,13)
InChIKeyLLJFBJHAEKXFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoindoline-2-carboxylic acid (CAS 138402-22-9): A Conformationally Constrained, Non-Proteinogenic Amino Acid for Peptidomimetic Design


2-Aminoindoline-2-carboxylic acid (CAS 138402-22-9) is a non-proteinogenic, conformationally constrained amino acid characterized by a fused indoline ring system that restricts its molecular geometry, thereby imparting specific three-dimensional characteristics to peptide sequences and small molecules . This structural feature makes it a valuable building block in medicinal chemistry and peptide drug discovery, where rigidifying peptide backbones can enhance target binding affinity, selectivity, and metabolic stability [1].

Why 2-Aminoindoline-2-carboxylic acid Cannot Be Simply Replaced by Common Amino Acid Surrogates


The unique structural attributes of 2-aminoindoline-2-carboxylic acid preclude its straightforward substitution with generic alternatives such as proline or standard aromatic amino acids. The compound's fused bicyclic indoline framework imposes a rigid conformational constraint that is not replicated by monocyclic analogs like proline [1]. Furthermore, the presence of both an α-amino group and the indoline nitrogen allows for dual hydrogen-bonding capabilities, which can fundamentally alter peptide secondary structure preferences and intermolecular interactions compared to analogs lacking the α-amino group (e.g., indoline-2-carboxylic acid) [2]. These distinctions directly impact critical parameters in drug discovery, including target binding affinity, metabolic stability, and pharmacokinetic profiles, making simple interchange of these building blocks scientifically unjustifiable.

Quantitative Differentiation: Evidence-Based Advantages of 2-Aminoindoline-2-carboxylic acid Over Key Analogs


Distinct Conformational Constraint: Indoline vs. Proline Ring Systems

The indoline ring system of 2-aminoindoline-2-carboxylic acid imposes a unique conformational constraint compared to the more flexible pyrrolidine ring of proline. Studies on the closely related (S)-indoline-2-carboxylic acid derivatives reveal a remarkable shift in the amide bond equilibrium. Methyl (S)-1-acetylindoline-2-carboxylate exhibits a cis amide isomer preference in polar solvents, with a cis-to-trans equilibrium constant Ktrans/cis = 0.87 at 25°C in CDCl3, meaning the cis conformer constitutes approximately 53% of the population [1]. This behavior is opposite to the general preference of proline for the trans isomer, demonstrating a fundamental difference in conformational bias that can be exploited to design novel secondary structures [1]. While this specific data is for the 2-unsubstituted indoline analog, the addition of the 2-amino group in the target compound is expected to further modulate this equilibrium through additional hydrogen-bonding and steric effects (Class-level inference).

Conformational analysis Peptidomimetics Amide bond isomerization

Enhanced Hydrogen-Bonding Capacity Relative to 2-Aminoindane-2-carboxylic acid

2-Aminoindoline-2-carboxylic acid contains a secondary amine within its indoline ring, providing an additional hydrogen-bond donor site not present in the structurally related 2-aminoindane-2-carboxylic acid (Ain). This extra H-bonding capacity can significantly influence peptide folding, receptor interactions, and solubility. While direct comparative binding data are lacking, molecular modeling studies on vasopressin analogs substituted with Ain show that the aromatic side chain conformation strongly affects receptor interactions [1]. The indoline scaffold's ring nitrogen offers a tunable handle for further derivatization and may engage in specific hydrogen-bond networks within a target binding pocket, a feature absent in the purely carbonaceous indane framework (Class-level inference).

Hydrogen bonding Molecular recognition Peptide stability

Differentiated Physical Properties: Boiling Point and Density

The introduction of the 2-amino group into the indoline ring system results in measurable differences in key physicochemical properties compared to the parent indoline-2-carboxylic acid. Specifically, 2-aminoindoline-2-carboxylic acid exhibits a predicted boiling point of 409.9±45.0 °C at 760 mmHg , which is approximately 30 °C higher than the 380.0±31.0 °C observed for indoline-2-carboxylic acid . Additionally, the predicted density of the 2-amino derivative (1.3±0.1 g/cm³) is slightly greater than that of the parent compound (1.286±0.06 g/cm³) . These alterations reflect the increased molecular weight and polarity conferred by the α-amino substituent and are critical for considerations in purification, formulation, and analytical method development.

Physicochemical properties Formulation development Analytical chemistry

Potential for Enhanced Metabolic Stability in Peptide Therapeutics

The incorporation of non-proteinogenic, conformationally constrained amino acids into peptide sequences is a well-established strategy to improve metabolic stability by shielding the peptide backbone from protease recognition and cleavage [1]. 2-Aminoindoline-2-carboxylic acid, with its rigid bicyclic structure, is predicted to confer such stability benefits. While specific in vitro metabolic stability data for peptides containing this exact building block are not yet published, studies on structurally analogous constrained amino acids demonstrate increased half-lives in plasma and reduced susceptibility to enzymatic degradation [2]. The unique indoline scaffold, particularly when bearing the α-amino group, presents a sterically demanding and non-canonical motif that proteases are unlikely to efficiently process, thereby extending the therapeutic window of peptide-based agents (Class-level inference).

Metabolic stability Peptide drugs Pharmacokinetics

Unique Reactivity Profile: Dual Amino and Carboxylic Acid Functionality

2-Aminoindoline-2-carboxylic acid is a bifunctional building block containing both an α-amino group and an α-carboxylic acid group. This dual functionality allows it to be incorporated into peptide chains via standard solid-phase or solution-phase peptide synthesis, serving as both an N- and C-terminal residue [1]. In contrast, analogs like indoline-2-carboxylic acid lack the α-amino group and can only function as C-terminal capping groups or as internal residues if derivatized. This expanded synthetic versatility enables the construction of more diverse and complex peptidomimetic libraries. Furthermore, the presence of the secondary amine in the indoline ring presents an orthogonal reactive handle for site-specific modifications or conjugation reactions (Supporting evidence).

Peptide synthesis Combinatorial chemistry Bifunctional building blocks

High-Value Application Scenarios for 2-Aminoindoline-2-carboxylic acid Based on Differentiated Evidence


Design of Peptidomimetics with Unique Secondary Structure Preferences

The indoline scaffold's inherent bias toward the cis amide conformation in polar solvents (as demonstrated for close analogs) makes 2-aminoindoline-2-carboxylic acid an ideal building block for designing peptide mimetics that adopt non-canonical secondary structures, such as Polyproline I helices or novel β-turn mimics [1]. This is particularly valuable for targeting protein-protein interactions where the precise three-dimensional display of pharmacophores is critical for binding. Researchers can exploit this conformational bias to engineer peptides with enhanced binding affinity and selectivity for challenging targets, moving beyond the conformational repertoire accessible with standard proline replacements.

Construction of Proteolytically Stable Peptide Therapeutics

Incorporating this non-proteinogenic, constrained amino acid into peptide sequences is a validated strategy to improve resistance to enzymatic degradation [2]. This is especially relevant for developing orally available or long-acting peptide drugs, where susceptibility to gut and plasma proteases often limits therapeutic utility. By replacing labile proteinogenic residues with 2-aminoindoline-2-carboxylic acid, medicinal chemists can extend the in vivo half-life of lead peptides, potentially improving patient compliance and reducing dosing frequency.

Development of Bifunctional Probes for Chemical Biology

The dual functionality of 2-aminoindoline-2-carboxylic acid (α-amino and α-carboxylic acid groups) enables its straightforward incorporation into peptides, while the indoline NH provides a unique site for further conjugation or labeling [3]. This makes it a versatile scaffold for constructing activity-based probes, fluorescently labeled ligands, or peptide-drug conjugates. For example, the indoline nitrogen can be selectively alkylated or acylated to attach fluorophores, biotin, or cytotoxic payloads without interfering with the peptide backbone's binding interface, enabling the study of target engagement and mechanism of action in complex biological systems.

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